Cerin acetate

Description

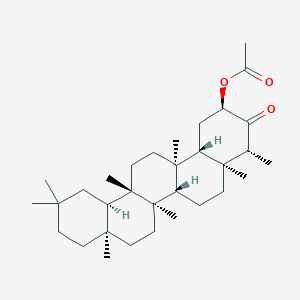

Structure

3D Structure

Properties

IUPAC Name |

[(2R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-20-26(34)22(35-21(2)33)18-24-29(20,6)11-10-23-30(24,7)15-17-32(9)25-19-27(3,4)12-13-28(25,5)14-16-31(23,32)8/h20,22-25H,10-19H2,1-9H3/t20-,22+,23-,24+,25+,28+,29+,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEZSGNYRAQMJE-JPIIRPDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of Cerin Acetate in Natural Sources

Plant-Based Sources

The bark of the cork oak, Quercus suber, and its industrial by-products are significant sources of friedelane (B3271969) triterpenoids. While the compound cerin (B1257831) (2α-hydroxyfriedelan-3-one) is a major triterpenic component of raw and boiled cork, its acetylated derivatives have also been identified, particularly in processed materials. dntb.gov.ua

Research has identified a related compound, epicerin acetate (B1210297) (2-acetoxyfriedel-3-one), as a new pentacyclic triterpenoid (B12794562) isolated from cork waste. dntb.gov.uaunl.pt This compound was also found in cork smoker wash solids, a by-product of the cork industry. dntb.gov.ua The distinction between cerin acetate (the 2α isomer) and epicerin acetate is based on the stereochemistry of the acetate group.

Studies on the chemical composition of Cymbopogon citratus (lemongrass) have identified cerin acetate as a notable constituent. In a phytochemical analysis of a methanolic extract of lemongrass, cerin acetate (identified as 2α-acetoxyfriedelin) was found to be one of the most abundant triterpenoids, alongside trans-geraniol and phytol. nih.govresearchgate.net This finding is significant as many analyses of lemongrass focus on its essential oil components, such as citral (B94496) and geraniol, rather than its triterpenoid content. nih.gov

The parent structural class to which cerin acetate belongs, the friedelane triterpenoids, is found in various plant families.

Celastraceae: This family is a rich source of friedelane triterpenoids. nih.govmdpi.commdpi.com The genus Maytenus, in particular, is known to accumulate these compounds. researchgate.net The carbon-13 NMR spectral data for cerin acetate have been assigned in studies involving friedelanes, which implies its presence within this family. researchgate.netresearchgate.net

Asteraceae: Friedelane triterpenoids are known to occur in the Asteraceae family. nih.govmdpi.com While specific studies have identified various other terpenes and acetate compounds in this family, the direct isolation of cerin acetate is not as prominently documented. mdpi.comnih.gov

Fabaceae: The Fabaceae family is another group where friedelane triterpenoids have been reported. nih.govmdpi.com Phytochemical databases show a link between this family and the metabolite cluster containing cerin. genome.jp However, analyses of some species within this family have identified other triterpenoids, such as lupeol (B1675499), without specifically mentioning cerin acetate. cabidigitallibrary.org

Myrtaceae: The presence of friedelane triterpenoids has also been noted in the Myrtaceae family. nih.govmdpi.com Reviews of this family often focus on other classes of bioactive compounds like flavonoids and polyphenols. nih.govscielo.br

The precursor compound, friedelin (B1674157), has been isolated from several types of lower plants.

Mosses: Friedelin has been reported in mosses. nih.govmdpi.comresearchgate.net

Lichens: Lichens are also known to produce friedelin. nih.govmdpi.comdntb.gov.ua The biosynthesis of many secondary metabolites in lichens follows the acetate-polymalonate pathway, which is fundamental to the formation of triterpenoids. researchgate.net

Algae: The isolation of friedelin has been reported from algae. nih.govmdpi.com

While the parent ketone, friedelin, is present in these lower plants, specific reports detailing the isolation of cerin acetate from them are less common.

Fungal and Microbial Sources (e.g., Endolichenic Fungi)

Friedelin, the parent compound of cerin acetate, has been isolated from fungi. nih.govmdpi.com Endophytic fungi, which live within plant tissues, are known to produce a vast array of secondary metabolites. While studies have isolated various bioactive compounds, including other isocoumarins like monocerin, from endophytic fungi, specific isolation of cerin acetate is not widely reported. elsevier.eselsevier.escapes.gov.br

Distribution within Plant Tissues

The accumulation of cerin acetate and related friedelanes is often specific to certain plant parts.

Bark and By-products: In Quercus suber, friedelanes like cerin and its derivatives are concentrated in the outer bark (cork) and in industrial residues derived from it. dntb.gov.uaunl.ptgithub.io

Leaves: For Cymbopogon citratus, cerin acetate was identified in extracts prepared from the leaves. nih.gov Generally, friedelane triterpenoids are abundantly found in the leaf materials of various plant genera. nih.govmdpi.com

Branches: In the Celastraceae family, friedelanes have been isolated from the branches of Maytenus gonoclada.

Epicuticular Waxes: Triterpenes, including friedelin, are major constituents of the epicuticular waxes found on the surface of leaves and stems of various plants, such as those in the Kalanchoe and Senecio genera. researchgate.net

Data on Natural Occurrence of Cerin Acetate and Related Friedelanes

| Natural Source | Family/Type | Compound(s) Identified | Plant/Organism Part | Reference |

|---|---|---|---|---|

| Quercus suber (Cork) | Fagaceae | Epicerin acetate, Cerin, Friedelin | Bark, Cork Waste, Smoker Wash Solids | dntb.gov.uaunl.pt |

| Cymbopogon citratus (Lemongrass) | Poaceae | Cerin acetate (2α-acetoxyfriedelin) | Leaves | nih.govresearchgate.net |

| Maytenus species | Celastraceae | Cerin acetate (inferred), Friedelanes | Branches | researchgate.netresearchgate.net |

| Various Genera | Asteraceae | Friedelane Triterpenoids (class) | Not specified | nih.govmdpi.com |

| Various Genera | Fabaceae | Friedelane Triterpenoids (class) | Not specified | nih.govmdpi.com |

| Various Genera | Myrtaceae | Friedelane Triterpenoids (class) | Not specified | nih.govmdpi.com |

| Mosses | Lower Plant | Friedelin | Not specified | nih.govresearchgate.net |

| Lichens | Lichen | Friedelin | Not specified | nih.govmdpi.com |

| Algae | Lower Plant | Friedelin | Not specified | nih.govmdpi.com |

| Fungi | Fungi | Friedelin | Not specified | nih.govmdpi.com |

Isolation and Purification Methodologies for Cerin Acetate

Conventional Extraction Techniques

Traditional methods for the extraction of cerin (B1257831) acetate (B1210297) from its natural sources, primarily cork, have been well-documented. These techniques, while effective, often involve significant time and solvent consumption.

Maceration and Percolation

Maceration involves soaking the plant material in a solvent for a specific period with occasional agitation. This simple technique allows the solvent to penetrate the plant matrix and dissolve the target compounds. Percolation is a more efficient continuous process where fresh solvent is constantly passed through the plant material, allowing for a more exhaustive extraction. While these methods are fundamental in phytochemistry, specific studies detailing their application for cerin acetate are less common compared to more robust techniques like Soxhlet extraction.

Soxhlet Extraction

Soxhlet extraction is a widely employed and efficient method for the isolation of triterpenoids, including those from cork. unl.ptmdpi.com This continuous extraction process utilizes a specialized apparatus where the solvent is repeatedly vaporized, condensed, and dripped over the solid material contained in a thimble. youtube.com This ensures that the material is constantly in contact with fresh, hot solvent, leading to a high extraction yield. The process can be run for extended periods, often overnight, to maximize the recovery of the desired compounds. youtube.com

Research has demonstrated the efficacy of Soxhlet extraction for obtaining triterpenoids from Quercus suber. For instance, a study on the chemical composition of dichloromethane (B109758) extracts from cork utilized Soxhlet apparatus for 8 hours. unl.pt Another classical method for cork analysis involves a sequential Soxhlet extraction with different solvents to separate various classes of compounds. mdpi.com

Solvent Systems

The choice of solvent is a critical parameter in the extraction of cerin acetate, governed by the principle of "like dissolves like." Various organic solvents with differing polarities have been utilized to extract triterpenoids from cork and its by-products.

Petroleum Ether: Often used as a non-polar solvent in sequential extractions to remove lipids and other non-polar compounds before extracting more polar triterpenoids.

Ethyl Acetate: This medium-polarity solvent has been specifically mentioned in the successful isolation of cerin from cork. researchgate.net It is effective in dissolving triterpenoids like cerin and friedelin (B1674157).

Chloroform (B151607): Another solvent of medium polarity that has been used for the extraction of friedelin from black condensate, a by-product of cork processing. researchgate.net

Ethanol (B145695): A polar solvent used in sequential extraction protocols, typically after extraction with less polar solvents like dichloromethane, to isolate more polar compounds. mdpi.com Dichloromethane has also been used effectively in Soxhlet extraction to obtain a triterpene-rich extract from cork. unl.pt

The selection of a solvent system can be optimized based on the desired purity and yield of cerin acetate. A common strategy involves a sequential extraction with solvents of increasing polarity to fractionate the extract and simplify subsequent purification steps.

| Solvent System | Extraction Method | Source Material | Key Findings | Citations |

| Ethyl Acetate | Not specified in abstract | Cork | Successful isolation of cerin and friedelin. | researchgate.net |

| Dichloromethane | Soxhlet Extraction (8h) | Quercus suber cork | Yielded approximately 6% of extract containing triterpenes. | unl.pt |

| Ethanol | Sequential Soxhlet Extraction | Cork | Used after dichloromethane extraction to isolate more polar compounds. | mdpi.com |

| Chloroform | Extraction | Black Condensate (Cork by-product) | Effective for extracting friedelin, a related triterpenoid (B12794562). | researchgate.net |

Modern Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, modern techniques have been developed. These methods often offer improved efficiency and are considered more environmentally friendly.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer of the target compounds into the solvent. nih.gov This technique significantly reduces extraction time and solvent volume compared to traditional methods. nih.gov

| Parameter | Effect on Triterpenoid Extraction (General Findings) | Citations |

| Ultrasonic Power | Increased power generally enhances extraction efficiency up to an optimal point, beyond which degradation may occur. | nih.gov |

| Extraction Time | Significantly shorter extraction times are required compared to conventional methods. | nih.gov |

| Temperature | Moderate temperatures are often sufficient, preserving thermolabile compounds. | |

| Solvent-to-Solid Ratio | A higher ratio can improve extraction yield but may lead to dilution of the extract. | nih.gov |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cell walls, facilitating the release of target compounds into the solvent. MAE is known for its high efficiency, reduced extraction times, and lower solvent consumption. nih.govmdpi.com

As with UAE, direct research on MAE for cerin acetate is limited. However, its successful application for extracting other triterpenoids and phenolic compounds from Quercus species and other plants highlights its applicability. nih.govmdpi.comresearchgate.net For instance, MAE has been optimized for the extraction of phenolic compounds from Quercus cerris bark, demonstrating that parameters like irradiation time and microwave power are crucial for maximizing yield. nih.govmdpi.com A combined ultrasonic-microwave assisted extraction (UMAE) has also been shown to be highly effective for recovering terpenoids, suggesting a synergistic effect of the two technologies. researchgate.net

| Parameter | Effect on Triterpenoid Extraction (General Findings) | Citations |

| Microwave Power | Higher power can lead to faster extraction but also risks thermal degradation of compounds. | nih.govmdpi.com |

| Irradiation Time | Significantly shorter than conventional methods, often in the range of minutes. | nih.govmdpi.com |

| Solvent Type | The choice of solvent is critical and depends on its ability to absorb microwave energy and solubilize the target compound. | researchgate.net |

| Liquid-to-Solid Ratio | Affects the heating efficiency and extraction yield. | researchgate.net |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for obtaining triterpenoids from solid plant matrices. academie-sciences.fr This technique utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing solvent penetration and analyte solubility while reducing extraction time and solvent consumption. academie-sciences.frresearchgate.net

For the extraction of triterpenoids like cerin acetate from their natural source, such as powdered cork from Quercus suber, PLE offers a significant advantage over traditional methods like Soxhlet extraction. researchgate.net The process involves placing the dried, powdered cork material, often mixed with a dispersing agent like diatomaceous earth, into a stainless-steel extraction cell. researchgate.net The cell is then heated, and the chosen solvent is pumped through under high pressure to maintain its liquid state above its normal boiling point.

The selection of solvent and operational parameters is critical. While various solvents can be used, studies on related triterpenoids from cork have employed dichloromethane, ethanol, and supercritical CO2. mdpi.comresearchgate.net A typical PLE process for cerin acetate would involve a systematic optimization of parameters to maximize yield.

| Parameter | Typical Range/Value | Rationale/Significance |

|---|---|---|

| Solvent | Ethanol, Dichloromethane, or mixtures | The choice of solvent is based on the polarity of cerin acetate. Ethanol is a greener solvent choice, while dichloromethane is effective for many lipophilic compounds found in cork. researchgate.netmdpi.com |

| Temperature | 60 - 150 °C | Higher temperatures decrease solvent viscosity and increase mass transfer rates, improving extraction efficiency for triterpenoids. researchgate.net |

| Pressure | 1000 - 1500 psi | Sufficient pressure is maintained to keep the solvent in a liquid state at the operational temperature, ensuring effective matrix penetration. academie-sciences.fr |

| Static Extraction Time | 5 - 15 minutes per cycle | This is the period the sample remains in contact with the hot, pressurized solvent, allowing for the dissolution of target compounds. |

| Extraction Cycles | 2 - 3 cycles | Multiple cycles ensure exhaustive extraction of cerin acetate from the cork matrix. researchgate.net |

The resulting extract from PLE is a complex mixture containing cerin acetate along with other triterpenoids like friedelin, fatty acids, and phenolic compounds, necessitating further chromatographic purification. unl.ptnih.gov

Chromatographic Separation Techniques

Column Chromatography (Silica Gel)

Following initial extraction, column chromatography using silica (B1680970) gel (60-120 or 230-400 mesh) is a fundamental step for the fractionation of the crude extract to isolate cerin acetate. rochester.edu This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

The crude extract is typically adsorbed onto a small amount of silica gel, dried, and then loaded onto the top of a prepared silica gel column. The separation is achieved by eluting the column with a solvent system of gradually increasing polarity (gradient elution). For triterpenoids like cerin acetate, a common mobile phase consists of a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate. rochester.edu The separation of friedelin and cerin (the parent alcohol of cerin acetate) is known to be challenging due to their very similar Rf values, which implies that their acetylated derivatives would also require careful chromatographic conditions for separation. researchgate.net

| Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | A polar adsorbent that effectively separates compounds of varying polarities. Finer mesh size provides higher resolution. |

| Mobile Phase (Eluent) | n-Hexane:Ethyl Acetate Gradient | Starting with a low polarity (e.g., 98:2 n-hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate allows for the sequential elution of compounds, from non-polar to more polar. rochester.edu |

| Fraction Collection | Collected in small volumes (e.g., 10-20 mL) | Allows for fine resolution of closely eluting compounds. |

| Monitoring | Analytical Thin Layer Chromatography (TLC) | Fractions are monitored by TLC to identify those containing cerin acetate, which are then pooled for further purification. |

Preparative Thin Layer Chromatography (TLC)

For further purification of fractions obtained from column chromatography that contain mixtures of closely related compounds, preparative Thin Layer Chromatography (TLC) is an effective technique. rochester.educhemrxiv.org This method utilizes a glass plate coated with a thicker layer of adsorbent (e.g., silica gel 60 F254, up to 2000 µm) compared to analytical TLC. chemrxiv.org

The enriched fraction containing cerin acetate is dissolved in a volatile solvent (e.g., chloroform or ethyl acetate) and applied as a narrow band near the bottom of the preparative TLC plate. youtube.com The plate is then developed in a sealed chamber containing a suitable mobile phase. The solvent system is chosen based on prior analytical TLC trials to achieve optimal separation between cerin acetate and any remaining impurities. After development, the separated bands are visualized, typically under UV light if the compounds are UV-active, or by staining a small edge of the plate. rochester.edu The band corresponding to cerin acetate is carefully scraped from the plate. The compound is then recovered by washing the collected silica with a polar solvent, such as ethyl acetate or a chloroform-methanol mixture, followed by filtration and solvent evaporation. rochester.eduyoutube.com

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification (preparative HPLC) and quantification (analytical HPLC) of cerin acetate. nih.govmdpi.com It offers superior resolution and speed compared to traditional column chromatography.

For purification, a reversed-phase column (e.g., C18) is commonly employed. mdpi.com The sample is injected into the HPLC system and eluted with a mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a modifier like formic or acetic acid to improve peak shape. unl.ptfrontiersin.org The eluent is monitored by a detector, such as a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD), the latter being particularly useful for triterpenoids which often lack strong UV chromophores. unl.ptresearchgate.net Fractions corresponding to the cerin acetate peak are collected, and the solvent is removed to yield the highly purified compound. Purity levels exceeding 99% can be achieved with this method. nih.gov

For quantification, a validated analytical HPLC method is developed. A calibration curve is constructed by injecting known concentrations of a pure cerin acetate standard. The peak area of cerin acetate in a sample extract can then be used to determine its concentration accurately. mdpi.com

| Parameter | Typical Condition for Triterpenoid Analysis | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or C30 (e.g., 250 x 4.6 mm, 5 µm) | C18 columns are versatile for a wide range of polarities. C30 columns can offer alternative selectivity for structurally similar triterpenoids. researchgate.netmdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water (or Methanol and Water) | A gradient elution allows for the separation of complex mixtures containing compounds with a range of polarities. unl.pt |

| Detector | DAD (at low wavelength, e.g., 205-210 nm) or CAD/ELSD | Triterpenoids often lack strong chromophores, making detection at low UV wavelengths necessary. CAD or ELSD are universal detectors that do not rely on chromophores. unl.pt |

| Flow Rate | ~1.0 mL/min | A standard flow rate for analytical scale separations. mdpi.com |

| Quantification | External standard calibration curve | Ensures accurate measurement of the compound's concentration in extracts. mdpi.com |

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy used to isolate biologically active natural products. nih.govnih.gov This approach involves systematically separating a crude extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

Given that extracts from Quercus species have demonstrated various biological activities, including antimicrobial and antiproliferative effects, a bioassay-guided strategy is highly applicable for the isolation of cerin acetate. frontiersin.orgyoutube.com For instance, if a crude extract of Quercus suber shows significant antiproliferative activity against a cancer cell line, this assay would be used to guide the purification process.

The process would proceed as follows:

The initial crude extract is separated by column chromatography into several primary fractions.

Each fraction is tested for its antiproliferative activity.

The fraction demonstrating the highest activity is selected for further purification using techniques like preparative TLC or HPLC.

The resulting sub-fractions are again tested, and this iterative process of separation and bioassay continues until a single pure compound, such as cerin acetate, is identified as being responsible for the observed biological activity. nih.gov This targeted approach ensures that the chemical isolation efforts are focused on compounds with relevant biological functions.

Crystallization and Recrystallization Procedures

Crystallization is the final and essential step to obtain cerin acetate in a highly pure, crystalline form, suitable for structural analysis (e.g., X-ray crystallography) and as an analytical standard. youtube.com The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. googleapis.com

The purified cerin acetate obtained from chromatography is dissolved in a minimum amount of a suitable hot solvent. googleapis.com The choice of solvent is critical; the ideal solvent should dissolve the compound well when hot but poorly when cold. For triterpenoids like friedelin, which is structurally similar to cerin, solvents such as ethyl acetate or mixtures like toluene/ethyl acetate have been used successfully. nih.govyoutube.com

Once a saturated hot solution is prepared, it is allowed to cool slowly and undisturbed. youtube.com As the solution cools, the solubility of cerin acetate decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the mother liquor. googleapis.com The rate of cooling is controlled to promote the growth of large, well-formed crystals. After cooling to room temperature, the flask may be placed in an ice bath to maximize the yield of crystals. youtube.com

The purified crystals are then collected by vacuum filtration, washed with a small amount of ice-cold solvent to remove any adhering mother liquor, and dried under vacuum. The purity of the recrystallized cerin acetate can be confirmed by measuring its melting point and through spectroscopic analysis.

Structural Elucidation and Advanced Spectroscopic Analysis of Cerin Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the complete structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can piece together the carbon skeleton and the relative arrangement of atoms.

Carbon-13 (¹³C) NMR Assignments

Carbon-13 NMR spectroscopy provides information on how many different types of carbon atoms are present in a molecule and their electronic environment. udel.edu In broadband-decoupled ¹³C NMR spectra, each non-equivalent carbon atom typically appears as a single sharp line, simplifying spectral interpretation. chemistrysteps.com

For Cerin (B1257831) Acetate (B1210297), the spectrum would display signals corresponding to both the "Cerin" backbone (a triterpenoid (B12794562) structure) and the attached acetate moiety. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. udel.educhemistrysteps.com The carbonyl carbon of the acetate group is particularly distinct, appearing far downfield (160-220 ppm). libretexts.org The acetate methyl carbon is found significantly upfield. Based on data from related phenyl acetates and other natural products, the expected chemical shifts can be predicted. jcsp.org.pk

Predicted ¹³C NMR Chemical Shifts for the Acetate Moiety in Cerin Acetate Data based on typical values for acetate esters. libretexts.orgjcsp.org.pk

| Carbon Atom | Expected Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~170.0 |

| Methyl (-CH₃) | ~21.0 |

The remaining signals in the spectrum would correspond to the various sp², and sp³ hybridized carbons of the Cerin skeleton itself.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy reveals information about the hydrogen atoms in a molecule. The spectrum for Cerin Acetate would be characterized by a sharp singlet for the three equivalent protons of the acetate's methyl group. In related acetate compounds, this signal typically appears around δ 2.0 ppm. chemicalbook.com The exact chemical shift can be influenced by the presence of the cerium ion, which can cause shifts and broadening of the signal. researchgate.net The rest of the ¹H NMR spectrum would contain a complex series of multiplets corresponding to the methine, methylene, and methyl protons of the triterpenoid backbone.

Characteristic ¹H NMR Signal for the Acetate Group

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Acetate Methyl (-COCH₃) | ~ 2.0 | Singlet (s) | 3H |

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HMQC)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : This experiment correlates carbon atoms with their directly attached protons. columbia.edulibretexts.org In the HSQC spectrum of Cerin Acetate, a cross-peak would be observed between the acetate methyl proton signal (~δ 2.0) and the acetate methyl carbon signal (~δ 21.0). This definitively links the proton and carbon signals of the acetate's methyl group. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC) : This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.orgustc.edu.cn It is exceptionally powerful for connecting different parts of a molecule. For Cerin Acetate, the most critical HMBC correlation would be between the acetate methyl protons (~δ 2.0) and the acetate carbonyl carbon (~δ 170.0). Furthermore, a correlation from the proton on the carbon bearing the acetate group (e.g., H-3 of the triterpenoid skeleton) to the same carbonyl carbon would unambiguously establish the location of the ester on the Cerin backbone. columbia.edu

Applications in Structural Confirmation and Stereochemistry

The combination of 1D and 2D NMR data confirms the planar structure (constitution) of Cerin Acetate. The ¹³C and ¹H spectra identify the functional groups and provide a count of non-equivalent nuclei, while HSQC and HMBC experiments piece the molecular fragments together. libretexts.orgprinceton.edu

Determining the stereochemistry—the three-dimensional arrangement of the atoms—requires further NMR analysis, often using Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY or ROESY). These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. For Cerin Acetate, a key application would be to determine the orientation of the acetate group (e.g., axial or equatorial on a cyclohexane-like ring). An NOE correlation between the acetate methyl protons and specific axial or equatorial protons on the Cerin skeleton would provide definitive proof of its relative stereochemistry. The magnitude of three-bond proton-proton coupling constants (³JHH) can also provide valuable information about dihedral angles and, consequently, the local stereochemistry. columbia.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that allows for the analysis of large and thermally fragile molecules like triterpenoid acetates. researchgate.netresearchgate.net Its primary advantage is the ability to determine the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous calculation of the molecular formula.

For Cerin Acetate, HRESIMS analysis would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov The exact mass measured for this ion would be used to confirm the elemental composition of C₃₂H₅₂O₃ (assuming Cerin is Friedelin). Collision-induced dissociation (CID) within the mass spectrometer (MS/MS) could be used to fragment the parent ion, which would be expected to show a characteristic neutral loss of acetic acid (60.021 Da), further confirming the presence of the acetate ester functionality. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS-TOF)

Liquid chromatography-mass spectrometry, particularly with tandem MS (MS/MS) and time-of-flight (TOF) analyzers, is a powerful tool for the analysis of triterpenoids like cerin acetate from complex mixtures. nih.govnih.gov This technique separates compounds based on their polarity and then fragments them to generate a unique mass spectrum, allowing for both identification and structural insights.

High-resolution mass spectrometry (HRMS) is crucial in this process, providing accurate mass measurements that help determine the elemental composition of the parent molecule and its fragments. nih.gov For instance, in the analysis of triterpenoid-containing extracts, LC-MS can be used to profile the various constituents, with specific transitions monitored in MS/MS mode to selectively detect and quantify target compounds like cerin acetate. nih.govresearchgate.net The fragmentation patterns observed in the MS/MS spectra are particularly informative. For acetate esters, a characteristic loss of the acetyl group (CH₃COO) or acetic acid (CH₃COOH) is often a key diagnostic feature. libretexts.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Extract Profiling

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds, including many triterpenoids, often after a derivatization step to increase their volatility. In the context of plant extracts, GC-MS is instrumental in profiling the chemical constituents and identifying specific compounds like cerin acetate. researchgate.netnih.govnih.gov

The process involves separating the components of a mixture in a gaseous state based on their boiling points and interactions with a stationary phase within a capillary column. As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint.

For triterpenoid acetates, the electron ionization (EI) mass spectra typically show characteristic fragmentation patterns. frontiersin.org These patterns arise from the cleavage of specific bonds within the molecule, often initiated by the functional groups present. miamioh.edu The molecular ion peak (M+), corresponding to the intact molecule, may be observed, along with fragment ions resulting from the loss of the acetate group or other parts of the triterpene skeleton. miamioh.edulibretexts.org The identification of cerin acetate in a complex extract is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries. frontiersin.org GC-MS has been successfully used to identify various triterpenoid acetates, such as α-amyrin acetate, β-amyrin acetate, and lupeol (B1675499) acetate, in plant extracts. nih.govnih.gov

Infrared (IR) Spectroscopy

Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. pressbooks.publibretexts.org For cerin acetate, the IR spectrum provides clear evidence for its key functional groups.

The most prominent and easily identifiable absorption in the IR spectrum of an acetate ester is the carbonyl (C=O) stretching vibration. This typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. chem-soc.siresearchgate.net The presence of this band is a strong indicator of the ester functionality.

Another important region is the C-O stretching region. Acetates exhibit two characteristic C-O stretching bands: an asymmetric stretch, which is usually strong and found around 1230-1250 cm⁻¹, and a symmetric stretch, which is typically weaker and appears at a lower frequency. chem-soc.siresearchgate.net

A summary of the expected characteristic IR absorption bands for cerin acetate is presented in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Acetate Carbonyl | 1735 - 1750 | Strong |

| Asymmetric C-O Stretch | Acetate | 1230 - 1250 | Strong |

| C-H Stretch | Alkanes (CH₃, CH₂) | 2850 - 2960 | Strong |

| C-H Bend | Alkanes (CH₃, CH₂) | 1350 - 1470 | Medium |

Computational Methods in Structural Revision and Elucidation

In modern natural product chemistry, computational methods have become indispensable tools for the elucidation and, in some cases, the revision of complex molecular structures. tandfonline.comnih.gov These in silico approaches complement experimental data, providing deeper insights and helping to resolve ambiguities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure of molecules. chem-soc.siresearchgate.net In the context of cerin acetate, DFT calculations can be employed to predict various spectroscopic properties, most notably NMR chemical shifts (¹H and ¹³C). mdpi.com

The process involves first generating a 3D model of the proposed structure of cerin acetate. Then, its geometry is optimized to find the most stable conformation. Following this, DFT calculations are performed to predict the NMR chemical shifts for this optimized structure. These predicted values are then compared with the experimentally obtained NMR data. A strong correlation between the calculated and experimental data provides significant support for the proposed structure. nih.govmdpi.com

This approach is particularly valuable for complex stereochemical assignments, where multiple diastereomers are possible. mdpi.com By calculating the theoretical NMR spectra for all possible isomers, the one that best matches the experimental data can be identified, thus confirming the relative and sometimes absolute stereochemistry of the molecule. tandfonline.commdpi.com DFT has been successfully used to revise the structures of other triterpenoids where initial assignments were incorrect. tandfonline.comnih.gov

Databases and Predictive Tools (e.g., NAPROC-13)

The dereplication of known compounds is a critical step in natural product research, preventing the time-consuming re-isolation and re-characterization of previously identified molecules. researchgate.netchemrxiv.org Spectral databases are vital in this process.

NAPROC-13 is a prominent, freely accessible web-based database that contains ¹³C NMR spectroscopic data for thousands of natural products. researchgate.netnih.govusal.es When a new compound is isolated, its experimental ¹³C NMR data can be searched against the NAPROC-13 database. nih.gov If a match is found, the compound can be quickly identified as a known substance.

Other Advanced Spectroscopic Techniques

The structural elucidation of complex natural products like Cerin acetate is increasingly reliant on a suite of advanced spectroscopic methods that provide information beyond what is available from standard NMR and mass spectrometry. These techniques can offer insights into the vibrational modes, electronic properties, and spatial distribution of the molecule, contributing to a more complete understanding of its chemical and physical characteristics.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a chemical fingerprint of the analyte. nih.govmdpi.com It relies on the inelastic scattering of monochromatic light, usually from a laser, where the frequency of the scattered photons is shifted up or down compared to the incident photons. nih.gov This shift in energy provides information about the vibrational, rotational, and other low-frequency modes in a molecule. nih.gov For a compound like Cerin acetate, Raman microspectroscopy could be particularly valuable for in-situ analysis, allowing for the identification of the compound within a complex matrix, such as a plant cuticle, without the need for extraction. nih.gov

Detailed research on triterpenoids demonstrates the utility of Raman spectroscopy in distinguishing between structurally similar molecules and analyzing their distribution in biological samples. nih.gov The Raman spectrum of Cerin acetate would be expected to exhibit characteristic bands corresponding to its pentacyclic triterpenoid core and its acetate functional group. The triterpenoid skeleton gives rise to a series of complex vibrations, while the acetate group provides distinct signals, particularly from the carbonyl (C=O) and C-O stretching modes. mdpi.comnih.gov Studies on various acetates, such as cellulose (B213188) acetate and poly(vinyl acetate), have helped to characterize the Raman signals associated with the acetate moiety. mdpi.comresearchgate.net

The table below summarizes key Raman bands that would be anticipated in the spectrum of a triterpenoid acetate, based on data from related compounds. mdpi.comnih.gov

| Functional Group / Vibration | Anticipated Raman Shift (cm⁻¹) | Source Compound Type |

|---|---|---|

| C-H Stretching (CH₂, CH₃) | 2800 - 3000 | Triterpenoid nih.gov / Acetate mdpi.com |

| C=O Stretching (Acetate) | ~1720 | Benzoate mdpi.com |

| C-C Stretching (Skeletal) | 950 - 1100 | Triterpenoid nih.gov / Acetate mdpi.com |

| C-O-C Glycosidic Linkage | ~1265 | Cellulose Acetate researchgate.net |

| Ring Deformation | 600 - 700 | Triterpenoid nih.gov / Acetate mdpi.com |

By comparing the experimental Raman spectrum of a sample with reference spectra of known triterpenoids and acetates, this technique could confirm the presence of Cerin acetate and potentially provide insights into its molecular conformation and environment. mdpi.comnih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a sample after it has absorbed light. youtube.com The process involves exciting a molecule (a fluorophore) to a higher electronic state; as it returns to the ground state, it emits a photon of light at a longer wavelength than the excitation wavelength. youtube.comnih.gov The resulting spectrum provides information about the electronic structure of the molecule and its interaction with its surroundings. youtube.com

Saturated pentacyclic triterpenoids and their simple acetate esters, which lack extensive conjugated π-systems or inherent fluorophores, are not typically fluorescent. Therefore, Cerin acetate itself is not expected to produce a significant fluorescence signal. However, fluorescence spectroscopy can still be a powerful tool for its analysis in several indirect ways.

Firstly, in a biological context, Cerin acetate is often found in a matrix with other compounds that are naturally fluorescent. nih.gov For instance, cervical tissue analysis reveals dominant fluorescence from fluorophores like collagen and NADH. nih.gov Any analysis of a crude extract containing Cerin acetate would need to account for the signals from such endogenous fluorophores. nih.gov Changes in the fluorescence of these native fluorophores could potentially indicate interactions with non-fluorescent molecules like Cerin acetate.

Secondly, fluorescence can be used to study the complexation of the acetate ion with specific fluorescent chemosensors. nih.gov While this would require the hydrolysis of Cerin acetate, it presents a potential method for quantifying the amount of acetate released. nih.gov

The table below lists some common endogenous fluorophores found in plant and biological tissues that could be present in samples containing Cerin acetate. nih.gov

| Fluorophore | Approximate Emission Peak (nm) | Typical Location |

|---|---|---|

| Collagen | ~400 | Stromal / Connective Tissue nih.gov |

| NADH | ~460 | Epithelial Layer / Cells nih.gov |

| Amino Acids (e.g., Tryptophan) | ~350 | Proteins nih.gov |

Time-Resolved Spectroscopy

Time-resolved spectroscopy investigates dynamic processes in materials by measuring spectroscopic changes over time, often after excitation by a pulse of light. wikipedia.org Techniques like transient absorption (TA) spectroscopy can track the formation and decay of short-lived excited states and reaction intermediates on timescales from picoseconds to milliseconds. wikipedia.orgresearchgate.net In a typical experiment, a "pump" pulse excites the sample, and a delayed "probe" pulse measures the resulting changes in absorption. wikipedia.org

For a molecule like Cerin acetate, which does not have strong absorption in the UV-visible range or known photochemical reactivity, the direct application of time-resolved spectroscopy might seem limited. However, the technique is invaluable for studying the photophysical and photochemical pathways of related compounds and complexes. For example, time-resolved infrared (TRIR) spectroscopy has been used to study the excited states of metal-carbonyl complexes, revealing vibrational relaxation lifetimes on the picosecond timescale. researchgate.net Similarly, TA spectroscopy has been instrumental in elucidating the mechanism of photocatalytic C-O cross-coupling reactions involving acetate ligands, identifying unimolecular processes occurring on a long-lived excited state. nih.gov

Studies on the fragmentation of pentacyclic triterpenoids using techniques like ESI-QTOF-MS/MS provide insights into bond dissociations and rearrangements, which are processes that occur on very fast timescales and are theoretically accessible to time-resolved spectroscopic investigation. researchgate.net Furthermore, time-resolved laser fluorescence spectroscopy (TRLFS) has been used to study the complexation dynamics of metal ions with acetate, determining thermodynamic properties from the temperature dependence of the reaction. nih.gov

Should Cerin acetate be part of a system involved in energy transfer or a photochemical reaction, time-resolved techniques would be essential for understanding its role and dynamics.

| System | Process | Observed Timescale | Technique |

|---|---|---|---|

| Iridium/Nickel Photocatalyst with Acetate | Energy Transfer / Reductive Elimination | Nanoseconds | Transient Absorption nih.gov |

| Re(CO)₃ Complex | Vibrational Relaxation of MLCT State | ~20 ps | Time-Resolved Infrared (TRIR) researchgate.net |

| Re(CO)₃ Complex | Excited State Decay to Ground State | ~1.0 ns | Time-Resolved Infrared (TRIR) researchgate.net |

| Cm(III) with Acetate | Complexation Dynamics | Steady-State (Thermodynamics) | Time-Resolved Laser Fluorescence (TRLFS) nih.gov |

Hyperspectral Imaging

Hyperspectral imaging (HSI) is a powerful, non-destructive analytical technique that integrates conventional imaging and spectroscopy. mdpi.comnih.gov For each pixel in an image, HSI acquires a complete spectrum, typically in the visible and near-infrared regions, creating a three-dimensional "hypercube" of data with both spatial and spectral information. mdpi.comfrontiersin.org This allows for the identification and mapping of the chemical composition of a sample's surface. newfoodmagazine.com

HSI is widely applied in the analysis of agricultural products, food, and medicinal plants to assess quality, detect contaminants, and identify active ingredients. nih.govfrontiersin.org The technique is based on the principle that different chemical components have unique spectral signatures due to their specific absorption and reflectance properties. spectroscopyonline.com

For Cerin acetate, HSI could be employed to visualize its distribution within a plant matrix non-invasively. mdpi.com For example, as triterpenoids are often concentrated in the cuticle of leaves and fruits, HSI could map the spatial variation of Cerin acetate in these tissues. nih.gov This would be invaluable for understanding its biological role, optimizing harvesting times, and selecting plant varieties with higher yields of the compound. mdpi.com The process involves acquiring a hypercube of the sample, processing the large dataset to reduce dimensionality (e.g., using principal component analysis), and correlating the spectral data with known chemical information to create a distribution map. mdpi.com

The application of HSI is expanding rapidly, providing innovative solutions for the quality control and modernization of traditional herbal medicines by enabling multi-dimensional, non-destructive analyses of their components. frontiersin.org

| Application | Field | Information Obtained |

|---|---|---|

| Mapping of Phenolic and Flavonoid Contents | Agriculture (Microgreens) | Spatial distribution and concentration of bioactive compounds. mdpi.com |

| Quality Evaluation of Agricultural Products | Food Science | Detection of defects, contaminants, and chemical composition. newfoodmagazine.com |

| Identification of Active Ingredients | Herbal Medicine | Authentication and quality control of medicinal plants. frontiersin.org |

| Detection of Plant Stress and Disease | Plant Science | Early detection of physiological changes before visible symptoms appear. spectroscopyonline.com |

| Plant Phenotyping | Botany / Genetics | Measurement of plant traits related to growth and environmental response. nih.gov |

Biosynthesis and Enzymatic Transformations of Cerin Acetate

General Principles of Triterpenoid (B12794562) Biosynthesis

Triterpenoids are a vast and diverse class of natural products, with over 80,000 distinct compounds identified to date. nih.gov Their biosynthesis is a testament to the intricate and efficient enzymatic machinery within cells. These compounds are constructed from C5 isoprene (B109036) units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govviper.ac.in The synthesis of these fundamental building blocks can occur through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is predominant in the cytoplasm and endoplasmic reticulum of eukaryotes, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids of plants and some microorganisms. nih.govfrontiersin.orglibretexts.org

The general biosynthetic scheme for triterpenoids begins with the head-to-tail condensation of IPP and DMAPP units to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15). nih.govlibretexts.org Two molecules of FPP then undergo a head-to-head condensation to create the C30 precursor, squalene (B77637). nih.govijrpr.com This linear hydrocarbon is the universal precursor for almost all triterpenoids. tinkoffjournal.ru

A critical diversification point in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene (B107256), which is formed from the oxidation of squalene by the enzyme squalene epoxidase. nih.govuoa.gr This cyclization is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs), which generate a wide array of triterpenoid skeletons. frontiersin.orgnih.gov These skeletons then undergo further modifications, such as oxidation, glycosylation, and acylation, to produce the final diverse structures of triterpenoids. frontiersin.orgresearchgate.net

Acetate-Mevalonate Pathway (Isoprenoid Pathway)

The acetate-mevalonate pathway, also referred to as the isoprenoid pathway or HMG-CoA reductase pathway, is a crucial metabolic route for the biosynthesis of a wide range of isoprenoids, including triterpenoids like cerin (B1257831) acetate (B1210297). viper.ac.inijrpr.com This pathway is essential in eukaryotes, archaea, and some bacteria. viper.ac.in

Role of Acetyl-CoA as a Precursor

The journey of triterpenoid biosynthesis via the mevalonate pathway commences with the fundamental two-carbon unit, acetyl-coenzyme A (acetyl-CoA). ijrpr.commetwarebio.com Acetyl-CoA serves as the primary substrate, providing all the carbon atoms necessary for the construction of the isoprenoid backbone. metwarebio.comnih.gov The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. ijrpr.comnih.gov A third molecule of acetyl-CoA then condenses with acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ijrpr.commetwarebio.com This series of reactions underscores the central role of acetyl-CoA as the ultimate building block for this intricate biosynthetic process.

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)

The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key rate-limiting step in the mevalonate pathway. metwarebio.comresearchgate.net Mevalonate is then subjected to a series of phosphorylation and decarboxylation reactions to produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govviper.ac.inijrpr.com These two molecules are the fundamental building blocks for all terpenoids. nih.gov IPP and DMAPP are interconverted by the enzyme isopentenyl diphosphate isomerase. nih.gov

Squalene as a Key Intermediate

The synthesis of the triterpenoid backbone proceeds with the sequential condensation of IPP and DMAPP units. The initial condensation of DMAPP and IPP forms geranyl diphosphate (GPP, C10). nih.govlibretexts.org The addition of another IPP molecule to GPP yields farnesyl diphosphate (FPP, C15). nih.govlibretexts.org The pivotal step in the formation of the C30 triterpenoid precursor is the head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene synthase, to produce squalene. nih.govnih.gov Squalene is a linear triterpene that serves as the immediate precursor for the vast majority of triterpenoids and steroids. tinkoffjournal.ruosti.govresearchgate.net The cyclization of squalene, after its epoxidation to 2,3-oxidosqualene, marks a significant branching point leading to the diverse array of triterpenoid structures. uoa.grnih.gov

Acetate-Malonate Pathway (Polyketide Pathway)

The acetate-malonate pathway, also known as the polyketide pathway, is another major biosynthetic route that utilizes acetyl-CoA as a starting material. wikipedia.orgyoutube.com However, this pathway is primarily responsible for the synthesis of fatty acids and a diverse group of secondary metabolites known as polyketides. wikipedia.orgsips.org.in While both the acetate-mevalonate and acetate-malonate pathways begin with acetyl-CoA, they diverge significantly in their subsequent steps and final products. ijrpr.comslideshare.net

Role of Malonyl-CoA and Acyl Carrier Proteins (ACPs)

A key distinction of the acetate-malonate pathway is the involvement of malonyl-CoA. wikipedia.org Acetyl-CoA is first carboxylated to form malonyl-CoA. sips.org.in In this pathway, the growing chain is attached to an acyl carrier protein (ACP). viper.ac.inresearchgate.net The elongation of the carbon chain occurs through the successive addition of two-carbon units derived from malonyl-CoA, with the release of carbon dioxide in each condensation step. sips.org.in This process, involving malonyl-CoA and ACPs, is characteristic of fatty acid and polyketide biosynthesis and is distinct from the isoprenoid pathway that leads to triterpenoids like cerin acetate. ebi.ac.uknih.gov

Polyketide Synthase (PKS) Involvement

The biosynthesis of the aglycone component of many complex natural products is often attributed to the activity of polyketide synthases (PKS). In the case of the triterpenoid cerin, while direct evidence for PKS involvement is not extensively detailed in current literature, the structural backbone suggests a pathway common to terpenoids, which originates from acetyl-CoA. For some complex molecules, a polyketide pathway is a plausible route. For instance, studies on the biosynthesis of chartreusin, another complex natural product, have shown its aglycone component is derived from a single 22-carbon polyketide chain. researchgate.net This was determined through feeding experiments with 13C-labelled acetate, where the arrangement of labeled carbons pointed to a polyketide origin. researchgate.net Such pathways involve the sequential condensation of acetate units, a process catalyzed by PKS enzymes. While cerin is a triterpenoid, derived from the cyclization of squalene, the fundamental building blocks are derived from acetyl-CoA, the same precursor used in polyketide synthesis. nih.gov

Enzymatic Catalysis and Biotransformations

The biosynthesis and subsequent modification of cerin acetate involve a series of enzymatic reactions that activate precursors, build the core structure, and perform functional group modifications.

Acetyl-CoA Synthetase (ACSS2) and Acetate Kinase (AckA)

The foundational precursor for the biosynthesis of triterpenoids like cerin is acetyl-coenzyme A (acetyl-CoA). nih.gov The production of acetyl-CoA from acetate is a critical step managed by two primary enzymes: Acetyl-CoA Synthetase (ACS) and Acetate Kinase (AckA).

Acetyl-CoA Synthetase (ACS) , also known as acetate-CoA ligase, catalyzes the formation of acetyl-CoA directly from acetate, coenzyme A (CoA), and ATP. wikipedia.orgebi.ac.uk This reaction occurs in two steps: the formation of an acetyl-adenylate intermediate, followed by the transfer of the acetyl group to CoA. nih.gov Eukaryotic organisms typically possess two isoforms of this enzyme: a cytosolic version involved in biosynthetic processes and a mitochondrial one for energy generation. ebi.ac.uk The cytosolic form is crucial for providing the acetyl-CoA necessary for pathways like fatty acid and triterpenoid synthesis. wikipedia.orgebi.ac.uk The activity of ACS is vital for maintaining the cellular pool of acetyl-CoA. ebi.ac.uk

Acetate Kinase (AckA) is predominantly found in microorganisms and provides an alternative route to acetyl-CoA. wikipedia.orgmedchemexpress.com It catalyzes the phosphorylation of acetate using ATP to form acetyl phosphate (B84403). nih.gov This acetyl phosphate can then be converted to acetyl-CoA by the enzyme phosphotransacetylase (PTA). nih.govnih.gov While primarily a bacterial pathway, genes for AckA have been identified in some eukaryotic microbes, where they can be part of different metabolic routes. nih.gov The enzyme can be activated by various short-chain fatty acids and is subject to feedback regulation by intermediates of the TCA cycle. wikipedia.org

| Enzyme | EC Number | Reaction | Organism Type | Cellular Location (Eukaryotes) |

| Acetyl-CoA Synthetase | 6.2.1.1 | Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi wikipedia.org | Prokaryotes, Eukaryotes | Cytosol, Mitochondria ebi.ac.uk |

| Acetate Kinase | 2.7.2.1 | Acetate + ATP → Acetyl phosphate + ADP nih.govuniprot.org | Primarily Prokaryotes | N/A |

| Phosphotransacetylase | 2.3.1.8 | Acetyl phosphate + CoA → Acetyl-CoA + Pi nih.gov | Primarily Prokaryotes | N/A |

Esterases and Deacetylation Processes

The final structure of cerin acetate involves an acetate group, suggesting the action of an acetyltransferase. Conversely, the removal of this group, or deacetylation, is carried out by esterase enzymes. In many biological systems, the acetylation state of a molecule is a key regulatory point. For example, the activity of Acetyl-CoA synthetase itself can be regulated by acetylation. In Bacillus subtilis, the acetyltransferase AcuA acetylates a key lysine (B10760008) residue on the synthetase (AcsA), rendering it inactive. nih.gov This prevents the excessive depletion of ATP when acetate is being used as a carbon source. nih.gov A corresponding deacetylase is required to reverse this modification. While specific esterases for the deacetylation of cerin acetate are not prominently documented, the general class of carboxylesterases would be responsible for hydrolyzing the ester bond to release acetic acid and the cerin backbone. This process is a common biotransformation for many acetylated natural products.

Chemo-Enzymatic Synthesis Approaches

The structural complexity of triterpenoids like cerin makes their total chemical synthesis challenging. Chemo-enzymatic approaches, which combine chemical steps with biological transformations, offer a powerful alternative. Research on related pentacyclic triterpenoids has demonstrated the utility of such methods. For example, synthetic routes to A-seco derivatives of allobetulin (B154736) have been developed, showcasing the ability to perform significant modifications on the triterpenoid scaffold. researchgate.net Oxidative transformations of related ursane-type triterpenoids have also been achieved, creating novel derivatives. researchgate.net These strategies could be adapted for cerin, using enzymes to perform specific, stereoselective modifications, such as hydroxylation or glycosylation, on a chemically synthesized core structure, or to produce the cerin backbone from a more accessible precursor.

Gene Modification Strategies for Pathway Elucidation

Understanding the biosynthetic pathway of a natural product like cerin acetate often relies on genetic manipulation of the producing organism. By knocking out or overexpressing specific genes, researchers can deduce their function. For instance, creating a deletion mutant for a suspected gene and observing the resulting metabolic changes can confirm the enzyme's role in the pathway. psu.edu If a particular gene, such as one encoding a cyclase or an acetyltransferase, is deleted and the production of cerin acetate is halted or altered, it provides strong evidence for that gene's involvement. Modern molecular tools allow for the manipulation of genes directly involved in biosynthetic pathways, which can not only elucidate the steps of synthesis but also potentially lead to the engineered production of these compounds for therapeutic use. researchgate.net

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation (e.g., 13C-labelling, 15N-labelling)

Isotopic labeling is a cornerstone technique for tracing the atoms from simple precursors into complex final molecules, thereby revealing the biosynthetic pathway. nih.gov By feeding an organism a substrate enriched with a stable isotope like ¹³C or ¹⁵N, scientists can track the incorporation of these heavy atoms into the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). psu.edunih.gov

¹³C-Labeling: Studies using ¹³C-labeled acetate have been instrumental in elucidating the biosynthesis of numerous natural products derived from acetyl-CoA. researchgate.net For example, feeding experiments with [1-¹³C]acetate and [2-¹³C]acetate can reveal how the acetate units are assembled. researchgate.net In terpenoid biosynthesis, the labeling patterns observed in the final isoprenoid units can distinguish between the classical mevalonate pathway and alternative routes. researchgate.net Analysis of ¹³C-¹³C coupling patterns in the NMR spectrum of a product enriched from [1,2-¹³C]acetate can show which carbon-carbon bonds were formed from intact acetate units, providing a detailed map of the molecule's assembly. researchgate.net The ¹³C resonance assignments for cerin acetate are available, which is a prerequisite for such biosynthetic studies. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The table below summarizes findings from representative isotopic labeling studies.

| Labeled Precursor | Organism/System | Analyzed Product(s) | Key Finding | Reference |

| [1-¹³C]glucose | Saccharomyces cerevisiae | Proteinogenic amino acids | Used to estimate metabolic fluxes and in vivo enzyme activities in central carbon metabolism. psu.edu | psu.edu |

| [¹³C]acetate | Streptomyces chartreusis | Chartreusin (aglycone) | Showed the aglycone is derived entirely from acetate via a single polyketide chain. researchgate.net | researchgate.net |

| [1-¹³C]glucose | Guinea-pig brain cortex | Glutamate, GABA, Glutamine | Revealed compartmentation of neuronal and glial metabolism. nih.gov | nih.gov |

| [¹⁵N]nitrate | Nostoc sp. (Cyanobacteria) | Nitrogen-containing metabolites | Facilitated the identification of new secondary metabolites and linked them to their biosynthetic gene clusters. nih.gov | nih.gov |

| ¹³C-Glycerol, ¹⁵N-Ammonium Sulfate | Aneurinibacillus migulanus | Gramicidin S | Developed a cost-effective method for producing a uniformly ¹³C/¹⁵N-labeled nonribosomal peptide for NMR analysis. nih.gov | nih.gov |

Mechanistic Studies of Biological Activities of Cerin Acetate in Vitro and Non Human Models

Anthelmintic Activity

Recent investigations have highlighted the potential of cerin (B1257831) acetate (B1210297) as a component in nematicidal agents, particularly against gastrointestinal nematodes of significant concern in livestock.

The same study also provided insights into the morphological changes induced in the nematodes upon exposure to the cerin acetate-containing extract. Ultrastructural analysis of the treated nematodes revealed significant damage to their external and internal structures. Deformations of the cuticle and a wilting appearance along the body of the nematodes were observed at all tested concentrations of the extract researchgate.net. Furthermore, the damage extended to internal tissues, with the muscular layer, intestinal cells, and mitochondria showing profiles inconsistent with their typical structure researchgate.net. These findings suggest that the anthelmintic action of the extract, and by extension its components like cerin acetate, involves the disruption of the nematode's structural integrity and cellular function.

Interactive Data Table: Effects of Cymbopogon citratus Extract (containing Cerin Acetate) on Nematodes

| Target Organism | Life Stage | Observed Effects | Reference |

| Haemonchus spp. | Eggs, L3 Larvae | Nematicidal activity | researchgate.netnih.gov |

| Trichostrongylus spp. | Eggs, L3 Larvae | Nematicidal activity | researchgate.netnih.gov |

| Haemonchus spp. & Trichostrongylus spp. | L3 Larvae | Cuticle deformation, wilting, damage to muscular layer, intestinal cells, and mitochondria | researchgate.net |

Antifungal Activity

Scientific literature specifically detailing the antifungal activity of isolated cerin acetate against phytopathogenic fungi is not currently available. The following subsections are based on the user's outline, for which no specific data on cerin acetate could be retrieved.

No research data was found specifically investigating the effects of cerin acetate on Alternaria alternata, Botrytis cinerea, Fusarium oxysporum, Colletotrichum gloeosporioides, or Curvularia eragrostidis.

There is no available scientific information on the specific ability of cerin acetate to inhibit the spore germination of phytopathogenic fungi.

Ecological Roles and Interactions of Cerin Acetate

Role as a Secondary Metabolite in Organisms

Cerin (B1257831) acetate (B1210297) is classified as a secondary metabolite, a compound not directly involved in the primary processes of growth, development, or reproduction, but one that often serves crucial ecological functions. viper.ac.in These compounds are biosynthesized from primary metabolites through various pathways, with triterpenoids like cerin acetate originating from the acetate-mevalonate pathway. viper.ac.inmdpi.com This pathway begins with acetyl-CoA and culminates in the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for a vast array of isoprenoids. viper.ac.in The cyclization of 2,3-oxidosqualene (B107256), a 30-carbon intermediate, is a key step in the biosynthesis of cyclic triterpenoids. ogeochem.jp

Triterpenoids are widely distributed in the plant kingdom and are also found in marine organisms like sponges, sea cucumbers, and algae, as well as in fungi. mdpi.comicm.edu.pl In plants, these compounds are considered specialized metabolites that contribute to defense strategies against a variety of biotic stressors. researchgate.netnih.gov For instance, cerin has been isolated from the cork of Quercus suber (cork oak). icm.edu.plnbu.ac.in The production and accumulation of these secondary metabolites are influenced by both genetic and environmental factors. mdpi.com

Plant Defense Mechanisms (e.g., against insects, fungi, nematodes)

Plants have evolved a sophisticated arsenal (B13267) of defense mechanisms, both physical and chemical, to protect themselves from herbivores and pathogens. eagri.orgmdpi.comnumberanalytics.com Cerin acetate, as a triterpenoid (B12794562), is an integral part of this chemical defense system. researchgate.net

Antifungal Activity: Research has demonstrated the antifungal properties of cerin. Studies on cerin isolated from cork have shown it to be highly effective against various plant pathogenic fungi. nbu.ac.in For example, it completely inhibited the spore germination of Colletotrichum gloeosporioides, Fusarium equiseti, and Curvularia eragrostidis even at low concentrations. nbu.ac.in Disc diffusion tests further confirmed its significant antifungal activity against these pathogens. nbu.ac.in The antifungal activity of triterpenoids is a recognized component of plant defense. researchgate.netmdpi.com

Antibacterial Activity: In contrast to its strong antifungal effects, cerin has shown poor antibacterial activity. nbu.ac.in It did not exhibit any activity against Ralstonia solanacearum, Xanthomonas sp., and Pseudomonas syringae. Only at higher concentrations did it show some control over the growth of Erwinia carotovora. nbu.ac.in

Nematicidal Activity: Cerin acetate has also been identified as having nematicidal properties. A study on the extracts of Cymbopogon citratus (lemongrass) identified cerin acetate as a major component and demonstrated its effectiveness against the eggs of sheep nematodes Haemonchus spp. and Trichostrongylus spp. nih.govresearchgate.net Fractions containing cerin acetate showed high ovicidal activity, with some achieving 100% inhibition of egg hatching. nih.gov This suggests a role for cerin acetate in defending plants against root-knot and other plant-parasitic nematodes. nih.govpreprints.org

Insecticidal Activity: While direct studies on the insecticidal activity of cerin acetate are limited, triterpenoids, in general, are known to play a role in plant defense against insects. researchgate.netnih.gov They can act as antifeedants, growth inhibitors, or be directly toxic to insects. researchgate.net For example, some triterpenoid derivatives have shown potent growth inhibition of hemipteran nymphs. researchgate.net Given the broad biological activities of triterpenes, it is plausible that cerin acetate contributes to a plant's defense against herbivorous insects. researchgate.netlookchem.commdpi.comnih.govnih.gov

Antimicrobial Activity of Cerin

This table summarizes the effectiveness of Cerin against various fungal and bacterial pathogens.

| Pathogen | Pathogen Type | Activity Level | Source |

|---|---|---|---|

| Colletotrichum gloeosporioides | Fungus | High (100% spore germination inhibition) | nbu.ac.in |

| Fusarium equiseti | Fungus | High (100% spore germination inhibition) | nbu.ac.in |

| Curvularia eragrostidis | Fungus | High (100% spore germination inhibition) | nbu.ac.in |

| Ralstonia solanacearum | Bacteria | None | nbu.ac.in |

| Xanthomonas sp. | Bacteria | None | nbu.ac.in |

| Pseudomonas syringae | Bacteria | None | nbu.ac.in |

| Erwinia carotovora | Bacteria | Low (active only at high concentrations) | nbu.ac.in |

Influence on Soil Microbial Communities

The chemical compounds released by plants, including secondary metabolites like cerin acetate, can influence the composition and activity of soil microbial communities. frontiersin.org Acetate, a related compound, is a significant intermediate in the degradation of organic matter in anoxic soils and sediments, where it is utilized by methanogenic and sulfate-reducing microorganisms. copernicus.org The composition of these microbial communities can vary depending on environmental conditions. frontiersin.orgcopernicus.org

While direct studies on the specific impact of cerin acetate on soil microbial communities are not extensively available, the known antimicrobial properties of cerin suggest it could selectively inhibit certain fungal populations in the rhizosphere, the soil region directly influenced by root secretions. nbu.ac.in This selective pressure could alter the balance of microbial populations, potentially favoring bacteria that are not susceptible to its effects. nbu.ac.in The production of such compounds by plant roots can be a strategy to shape a beneficial microbial community that can help in nutrient uptake and protection against pathogens. frontiersin.orglincoln.ac.nz

Allelopathic Effects and Herbicide Potential

Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of biochemicals. Secondary metabolites are often the active agents in these interactions. The phytotoxic activity of cerin and related compounds suggests a potential role in allelopathy.

Studies have shown that extracts containing triterpenes can exhibit significant phytotoxic activities. researchgate.netjocpr.comajol.info For instance, fractions from Diospyros canaliculata containing triterpenes showed 100% inhibition of the growth of the aquatic plant Lemna minor, indicating herbicidal activity. researchgate.net Similarly, compounds isolated from the endolichenic fungus Xylaria sp. demonstrated phytotoxic effects on the germination and growth of both monocotyledonous and dicotyledonous plants. preprints.orgmdpi.com Radicinin, another fungal metabolite, showed significant phytotoxic activity against the radical growth of Echinochloa crusgalli. nih.gov

Given these findings, it is plausible that cerin acetate, when leached from plant tissues into the soil, could inhibit the germination and growth of competing plant species, thus providing a competitive advantage to the producing plant. This potential for natural herbicidal activity makes such compounds interesting candidates for the development of bio-herbicides. nih.gov

Phytotoxic Effects of Related Compounds

This table showcases the herbicidal potential of compounds structurally or functionally similar to Cerin Acetate.

| Compound/Extract | Source Organism | Effect | Target Plant | Source |

|---|---|---|---|---|

| Triterpene-containing fractions | Diospyros canaliculata | 100% growth inhibition (herbicidal activity) | Lemna minor | researchgate.net |

| Compound 4 (from Xylaria sp.) | Xylaria sp. (endolichenic fungus) | Significant inhibition of germination and root growth | Lolium perenne and Lactuca sativa | preprints.orgmdpi.com |

| Radicinin | Curvularia sp. FH01 | Significant inhibition of radical growth | Echinochloa crusgalli | nih.gov |

Contribution to Biodiversity and Ecosystem Processes

The defense mechanisms provided by cerin acetate can help maintain the health and persistence of plant populations, which in turn support a wide range of other organisms. europa.eu The influence on soil microbial communities can affect nutrient cycling and soil health, which are fundamental ecosystem processes. frontiersin.org Furthermore, the allelopathic potential of such compounds can shape plant community dynamics and succession. researchgate.net

The sustainable use of biological resources, including the genetic material that codes for the production of compounds like cerin acetate, is crucial for maintaining the potential of ecosystems to meet the needs of present and future generations. cbd.int The study of these natural products and their ecological roles is essential for understanding and conserving biodiversity. europa.eu

Future Directions and Emerging Research Avenues in Cerin Acetate Studies

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The comprehensive analysis of plant metabolites like cerin (B1257831) acetate (B1210297), which may be present in low abundance, presents significant challenges that are being addressed by sophisticated analytical methods. frontiersin.orgfrontiersin.org Future research will increasingly rely on these advanced techniques to detect and quantify cerin acetate in complex biological matrices and to understand its place within the broader plant metabolome.

Modern analytical approaches, particularly the hyphenation of chromatography with mass spectrometry, are crucial. researchgate.netphytojournal.com Techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) and Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS) offer the sensitivity and resolution needed for trace analysis and for elucidating biosynthetic pathways. frontiersin.orgfrontiersin.org Gas Chromatography-Mass Spectrometry (GC-MS) remains a vital tool, especially for analyzing volatile and less polar compounds. researchgate.netcreative-proteomics.com